![molecular formula C24H36N2O2S B4677625 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine](/img/structure/B4677625.png)
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine
概要
説明
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3311~3,7~]dec-1-yl)piperazine is a complex organic compound characterized by its unique structural features This compound contains a piperazine ring substituted with a tricyclo[3311~3,7~]decane moiety and a sulfonyl group attached to a butan-2-ylphenyl group
準備方法
The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the tricyclo[3.3.1.1~3,7~]decane moiety: This can be achieved through a series of cyclization reactions.
Introduction of the sulfonyl group: This step involves the sulfonation of the butan-2-ylphenyl group using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling with piperazine: The final step involves the coupling of the sulfonylated butan-2-ylphenyl group with the tricyclo[3.3.1.1~3,7~]decane-substituted piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating specific diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can act as an electrophilic center, while the piperazine ring may interact with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar compounds to 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine include:
Sulfonyl-substituted piperazines: These compounds share the sulfonyl group and piperazine ring but may have different substituents on the piperazine or sulfonyl group.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with the tricyclo[3.3.1.1~3,7~]decane moiety but different functional groups attached to it.
Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group but may have different substituents on the phenyl ring or other parts of the molecule.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
1-(1-adamantyl)-4-(4-butan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2S/c1-3-18(2)22-4-6-23(7-5-22)29(27,28)26-10-8-25(9-11-26)24-15-19-12-20(16-24)14-21(13-19)17-24/h4-7,18-21H,3,8-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQLPZXRXABSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


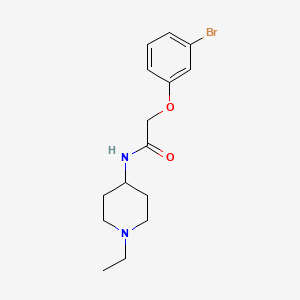
![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)
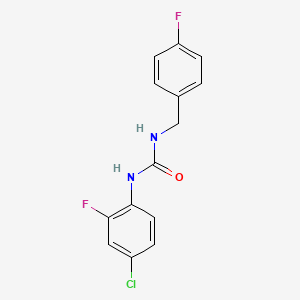
![3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B4677596.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)

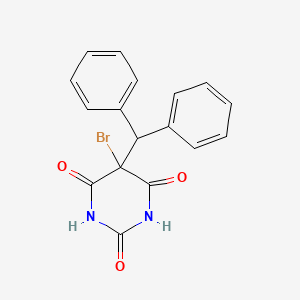
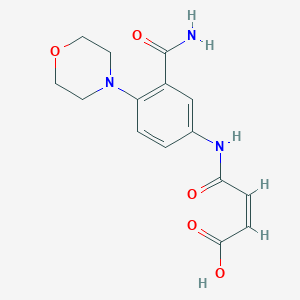
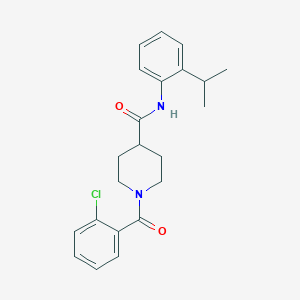
![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4677656.png)
